molecular formula C26H19N5O4S B2358447 2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536716-72-0

2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2358447
CAS RN: 536716-72-0
M. Wt: 497.53
InChI Key: GWUMSSNGQOJCNV-UHFFFAOYSA-N
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Description

2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C26H19N5O4S and its molecular weight is 497.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

  • Methyl 3-amino-1H-indole-2-carboxylates are used to synthesize 5H-pyrimido[5,4-b]indole derivatives, showcasing the reactivity of these molecules in producing various compounds including 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones and 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones (Shestakov et al., 2009).

Pharmacological Potential

  • Synthesis of novel 5H-pyrimido[5,4-b]indole-2,4-diones as potential ligands for cloned α1-adrenoceptor subtypes, indicating their potential use in receptor binding and pharmacological studies (Romeo et al., 2001).

Chemical Transformations

  • The compound's derivatives, such as 4-hydrazino-5H-pyrimido[5,4-b]indole, showcase a broad range of chemical transformations, suggesting their versatility in chemical synthesis (Monge et al., 1986).

Non-Steroidal Anti-Inflammatory Drug (NSAID) Analogs

  • Research indicates the synthesis of NSAID analogs using the core structure of 2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one, highlighting its application in developing new therapeutic agents (Bhandari et al., 2010).

Ligands for Receptor Binding

  • Some derivatives are potent alpha 1 adrenoceptor ligands, indicating the compound's application in synthesizing molecules for receptor binding studies (Russo et al., 1991).

Novel Cascade Cyclization

  • The compound's framework is used in novel cascade cyclizations, demonstrating its use in advanced organic synthesis techniques (Wu et al., 2022).

Synthesis of Pyrimido[4,5-b]indoles

  • The compound is a precursor in the synthesis of various pyrimido[4,5-b]indoles, showcasing its role in creating diverse chemical structures (Kaptı et al., 2016).

Biologically Potent Complexes

  • Derivatives of this compound are used to synthesize novel biologically potent diorganosilicon(IV) complexes, indicating its application in bioinorganic chemistry (Singh & Nagpal, 2005).

properties

IUPAC Name

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-(4-nitrophenyl)-5H-pyrimido[5,4-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N5O4S/c32-22(29-14-13-16-5-1-4-8-21(16)29)15-36-26-28-23-19-6-2-3-7-20(19)27-24(23)25(33)30(26)17-9-11-18(12-10-17)31(34)35/h1-12,27H,13-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUMSSNGQOJCNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)[N+](=O)[O-])NC6=CC=CC=C64
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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